2-Heptylundecanoic Acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Heptylundecanoic Acid is C18H36O2 . It contains a total of 55 bonds, including 19 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound is a liquid that is insoluble in water . It is stable under normal conditions . The molecular weight of this compound is 284.48 g/mol .Scientific Research Applications
1. Neuroprotective Applications
Kynurenines, related to 2-Heptylundecanoic Acid, have been studied for their potential roles in neurodegenerative disorders. Research highlights their utility in understanding diseases like the AIDS-dementia complex and Huntington's disease. They have also been explored for drug development aimed at epilepsy and stroke treatments due to their neuroprotective properties (Stone, 2001).
2. Antidiabetic and Lipid-Lowering Effects
Studies have investigated compounds structurally related to this compound for antidiabetic and lipid-lowering properties. These compounds have demonstrated promising results in various animal models of type II diabetes, showing potential as therapeutic agents in managing metabolic syndrome (Pill & Kühnle, 1999).
3. Anticancer Properties
Research into ruthenium(II) complexes incorporating acids similar to this compound has shown significant antiproliferative activity against cancer cells. These studies suggest potential applications in cancer treatment, particularly in targeting mitochondrial pathways to induce apoptosis in cancer cells (Pierroz et al., 2012).
4. Effects on Mitochondrial Fatty Acid Oxidation
Valproic acid, structurally related to this compound, has been extensively studied for its effects on mitochondrial fatty acid oxidation. This research provides insights into the metabolic pathways and potential therapeutic applications of similar compounds in treating diseases like epilepsy and bipolar disorder (Chang & Abbott, 2006).
5. Plant Protection and Pathogen Resistance
Hexanoic acid, a compound in the same family as this compound, has been shown to induce resistance in plants against various pathogens. This suggests potential agricultural applications for this compound or its derivatives in enhancing plant resistance and health (Llorens et al., 2016).
Safety and Hazards
Mechanism of Action
- The primary targets of 2-Heptylundecanoic Acid are not fully elucidated. However, it is believed to interact with cell membranes and enzymes .
- This compound likely interacts with its targets through adsorption, either physically or chemically, forming boundary films on metal surfaces .
Target of Action
Mode of Action
Pharmacokinetics
- This compound is oil-soluble and stable . It likely remains localized near metal surfaces where lubrication occurs. Information on metabolism is scarce. Details about excretion are not well-documented.
Result of Action
Biochemical Analysis
Biochemical Properties
2-Heptylundecanoic Acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and membrane dynamics. It interacts with enzymes such as lipases and acyl-CoA synthetases, which facilitate its incorporation into complex lipid molecules. These interactions are crucial for the synthesis and remodeling of cellular membranes. Additionally, this compound can act as a precursor for the synthesis of other bioactive lipids, influencing various metabolic pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways by altering the composition and fluidity of lipid rafts within the plasma membrane. This, in turn, affects the localization and activity of membrane-bound receptors and signaling proteins. Furthermore, this compound can influence gene expression by acting as a ligand for nuclear receptors involved in lipid metabolism and inflammation . Its impact on cellular metabolism includes the regulation of fatty acid oxidation and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Additionally, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, thereby modulating fatty acid synthesis and oxidation . These interactions result in changes in gene expression and metabolic flux, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to alter cellular function, including changes in membrane composition and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy balance without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including liver damage and inflammation . These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. It interacts with enzymes such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, which facilitate its breakdown into smaller molecules that can be used for energy production . Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, influencing metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, fatty acid-binding proteins (FABPs) can bind to this compound and facilitate its transport to different cellular compartments . This transport mechanism ensures the proper localization and accumulation of this compound, allowing it to exert its biochemical effects effectively.
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid bilayers of cellular membranes. It can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals . This localization is crucial for its activity and function, as it allows this compound to modulate membrane dynamics and interact with membrane-bound proteins.
Properties
IUPAC Name |
2-heptylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZIMEJTDZWVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014388 | |
Record name | Isostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22890-21-7 | |
Record name | 2-Heptylundecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HEPTYLUNDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2U1CDE0CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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